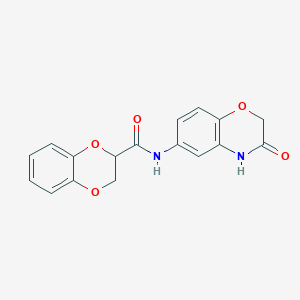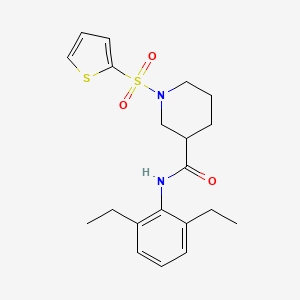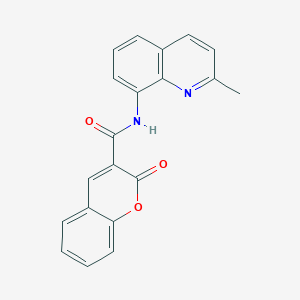![molecular formula C18H16N4O4 B11350901 4-({4-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]butanoyl}amino)benzoic acid](/img/structure/B11350901.png)
4-({4-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]butanoyl}amino)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{4-[3-(PYRIDIN-3-YL)-1,2,4-OXADIAZOL-5-YL]BUTANAMIDO}BENZOIC ACID is a complex organic compound that features a pyridine ring, an oxadiazole ring, and a benzoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-{4-[3-(PYRIDIN-3-YL)-1,2,4-OXADIAZOL-5-YL]BUTANAMIDO}BENZOIC ACID typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Coupling with Pyridine: The oxadiazole intermediate is then coupled with a pyridine derivative using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Amidation Reaction: The resulting compound is then subjected to an amidation reaction with 4-aminobenzoic acid under appropriate conditions to form the final product.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form amines and other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated or nitro-substituted benzoic acids.
Wissenschaftliche Forschungsanwendungen
4-{4-[3-(PYRIDIN-3-YL)-1,2,4-OXADIAZOL-5-YL]BUTANAMIDO}BENZOIC ACID has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to the presence of the oxadiazole and pyridine rings.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for metal-organic frameworks (MOFs).
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Wirkmechanismus
The mechanism of action of 4-{4-[3-(PYRIDIN-3-YL)-1,2,4-OXADIAZOL-5-YL]BUTANAMIDO}BENZOIC ACID involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and DNA.
Pathways Involved: The compound can inhibit enzyme activity by binding to the active site or allosteric sites, disrupt receptor-ligand interactions, and intercalate into DNA, affecting transcription and replication processes.
Vergleich Mit ähnlichen Verbindungen
- 4-{4-[3-(PYRIDIN-3-YL)-1,2,4-TRIAZOL-5-YL]BUTANAMIDO}BENZOIC ACID
- 4-{4-[3-(PYRIDIN-3-YL)-1,2,4-THIADIAZOL-5-YL]BUTANAMIDO}BENZOIC ACID
Comparison:
- Oxadiazole vs. Triazole and Thiadiazole: The oxadiazole ring in 4-{4-[3-(PYRIDIN-3-YL)-1,2,4-OXADIAZOL-5-YL]BUTANAMIDO}BENZOIC ACID provides unique electronic properties and stability compared to triazole and thiadiazole rings.
- Biological Activity: The oxadiazole derivative may exhibit different biological activities and potency compared to its triazole and thiadiazole counterparts due to variations in ring structure and electronic distribution.
This detailed article provides a comprehensive overview of 4-{4-[3-(PYRIDIN-3-YL)-1,2,4-OXADIAZOL-5-YL]BUTANAMIDO}BENZOIC ACID, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C18H16N4O4 |
|---|---|
Molekulargewicht |
352.3 g/mol |
IUPAC-Name |
4-[4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanoylamino]benzoic acid |
InChI |
InChI=1S/C18H16N4O4/c23-15(20-14-8-6-12(7-9-14)18(24)25)4-1-5-16-21-17(22-26-16)13-3-2-10-19-11-13/h2-3,6-11H,1,4-5H2,(H,20,23)(H,24,25) |
InChI-Schlüssel |
OLRSEKFRUBQZNH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)C2=NOC(=N2)CCCC(=O)NC3=CC=C(C=C3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4-Benzylpiperazin-1-yl){1-[(4-fluorobenzyl)sulfonyl]piperidin-4-yl}methanone](/img/structure/B11350820.png)


![5-(4-chlorophenyl)-N-{2-[(4-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-1,2-oxazole-3-carboxamide](/img/structure/B11350847.png)
![2-fluoro-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B11350850.png)
![3-chloro-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B11350858.png)

![N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-5-bromo-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11350877.png)
![2-[1-(4-Propoxybenzoyl)piperidin-4-yl]-1,3-benzothiazole](/img/structure/B11350890.png)
![N-(2,6-dimethylphenyl)-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11350898.png)
![1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-(4-chloro-3-methylphenoxy)ethanone](/img/structure/B11350900.png)
![N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B11350906.png)
![3,5,6-trimethyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B11350908.png)

